

# In-Depth Technical Guide: 2-Chloro-7,8-dihydroquinolin-5(6H)-one

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## Compound of Interest

Compound Name: 2-chloro-7,8-dihydroquinolin-5(6H)-one

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This technical guide provides a comprehensive overview of **2-chloro-7,8-dihydroquinolin-5(6H)-one**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, experimental protocols for its synthesis, and its potential biological significance.

## Core Compound Properties

**2-Chloro-7,8-dihydroquinolin-5(6H)-one** is a quinoline derivative with the molecular formula  $C_9H_8ClNO$ . Its chemical structure consists of a dihydropyridinone ring fused to a chlorobenzene ring. The molecular weight and other key physical properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	181.62 g/mol	[1]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> ClNO	[1]
CAS Number	124467-36-3	[1]
Appearance	White to off-white crystalline powder	
Melting Point	106-109 °C	
Boiling Point	325.5 °C at 760 mmHg	[1]
Density	1.316 g/cm <sup>3</sup>	[1]

## Synthesis of 2-Chloro-7,8-dihydroquinolin-5(6H)-one

The synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives can be achieved through a one-pot reaction involving a Baylis-Hillman adduct and a 1,3-cyclohexanedione derivative in the presence of a base catalyst and an ammonium source. This method is advantageous due to its readily available starting materials, mild reaction conditions, and good yields.

### Experimental Protocol: One-Pot Synthesis of 7,8-dihydroquinolin-5(6H)-one Derivatives

This protocol is adapted from a general method for the preparation of 7,8-dihydroquinolin-5(6H)-one derivatives and can be modified for the synthesis of the target compound.

Materials:

- Baylis-Hillman adduct (e.g., 2-(acetoxymethyl)-2-phenylpropanoic acid)
- 1,3-Cyclohexanedione
- Base catalyst (e.g., triethylamine)
- Ammonium acetate or aqueous ammonia

- Organic solvent (optional)
- 95% Ethanol (for recrystallization)

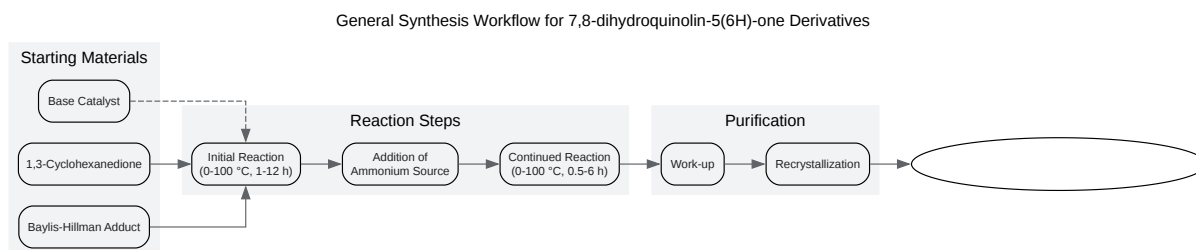
Procedure:

- In a reaction vessel, combine the Baylis-Hillman adduct, 1,3-cyclohexanedione, and the base catalyst. The reaction can be performed in an organic solvent or under solvent-free conditions.
- Stir the mixture at a temperature between 0 °C and 100 °C for 1 to 12 hours.
- After the initial reaction period, add ammonium acetate or aqueous ammonia to the mixture.
- Continue the reaction for an additional 0.5 to 6 hours at a temperature between 0 °C and 100 °C.
- Upon completion, perform a suitable work-up procedure to isolate the crude product.
- Purify the crude product by recrystallization from 95% ethanol to obtain the 7,8-dihydroquinolin-5(6H)-one derivative.

Note: The specific reactants and conditions would need to be optimized for the synthesis of **2-chloro-7,8-dihydroquinolin-5(6H)-one**.

## Experimental Workflow and Logic

The synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives follows a logical progression from starting materials to the final purified product. The general workflow is depicted in the diagram below.



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Caption: General workflow for the synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives.

## Potential Biological Significance

While specific biological activity for **2-chloro-7,8-dihydroquinolin-5(6H)-one** is not extensively documented in publicly available literature, the quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 7,8-dihydroquinolin-5(6H)-one have been investigated for a range of therapeutic applications.

For instance, various substituted 2-aryl-7,8-dihydroquinolin-6(5H)-ones have been synthesized and evaluated for their cytotoxic activity against several cancer cell lines.[2] These studies suggest that the dihydroquinolinone core can serve as a valuable template for the design of novel anticancer agents. The introduction of different substituents on the quinoline ring system allows for the modulation of biological activity and selectivity.[2]

Furthermore, other quinoline derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antimalarial, and anti-inflammatory properties.[3] The presence of the chloro-substituent and the ketone functionality in **2-chloro-7,8-dihydroquinolin-5(6H)-one** provides avenues for further chemical modification and exploration of its potential as a lead compound in drug discovery programs. Further research is warranted to fully elucidate the biological profile of this specific compound.

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## References

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